molecular formula C18H23Cl2N3O2 B241656 Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate

Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate

Cat. No. B241656
M. Wt: 384.3 g/mol
InChI Key: OROGFCHNNLCUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate, also known as EDCQ or Ethyl 7,8-dichloro-1,4-dihydroquinoline-3-carboxylate, is a chemical compound that has been extensively studied for its potential therapeutic applications. EDCQ belongs to the class of quinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate is not fully understood. However, it has been suggested that Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to inhibit the growth of various cancer cell lines in vitro and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Moreover, it has been extensively studied for its potential therapeutic applications, which makes it a potential candidate for further research. However, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate also has some limitations for lab experiments. It is a highly reactive compound and can be toxic if not handled properly. Moreover, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological activities.

Future Directions

There are several future directions for research on Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate. One potential direction is to further elucidate its mechanism of action. This could be done by studying the effects of Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate on various signaling pathways and enzymes involved in the inflammatory response. Another potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further research could be done to investigate its potential as an anti-tumor and anti-bacterial agent. Finally, the development of novel Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate derivatives with improved biological activities could also be a potential future direction for research.

Synthesis Methods

Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate can be synthesized by reacting 7,8-dichloro-1,4-dihydroquinoline-3-carboxylic acid with diethylamine and ethyl chloroformate. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified by various chromatographic techniques.

Scientific Research Applications

Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to possess anti-tumor properties, and it has been shown to inhibit the growth of various cancer cell lines in vitro. Moreover, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to possess anti-bacterial properties, which makes it a potential candidate for the treatment of various bacterial infections.

properties

Product Name

Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate

Molecular Formula

C18H23Cl2N3O2

Molecular Weight

384.3 g/mol

IUPAC Name

ethyl 7,8-dichloro-4-[2-(diethylamino)ethylamino]quinoline-3-carboxylate

InChI

InChI=1S/C18H23Cl2N3O2/c1-4-23(5-2)10-9-21-16-12-7-8-14(19)15(20)17(12)22-11-13(16)18(24)25-6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,21,22)

InChI Key

OROGFCHNNLCUAV-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl

Canonical SMILES

CCN(CC)CCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl

Origin of Product

United States

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